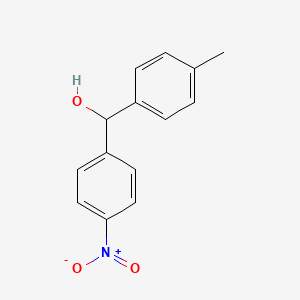
(4-Nitro-phenyl)-p-tolyl-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitro-phenyl)-p-tolyl-methanol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a tolyl group bonded to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-phenyl)-p-tolyl-methanol typically involves the reduction of (4-Nitro-phenyl)-p-tolyl-ketone. One common method is the reduction using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis might involve catalytic hydrogenation using a palladium catalyst under hydrogen gas. This method is efficient for large-scale production due to its high yield and relatively mild reaction conditions.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst.
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Reduction: (4-Amino-phenyl)-p-tolyl-methanol.
Oxidation: (4-Nitro-phenyl)-p-tolyl-ketone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Nitro-phenyl)-p-tolyl-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds due to its structural similarity to various pharmacophores.
Medicine: Research into its derivatives for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The biological activity of (4-Nitro-phenyl)-p-tolyl-methanol and its derivatives often involves interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanol moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
相似化合物的比较
(4-Nitro-phenyl)-phenyl-methanol: Similar structure but lacks the tolyl group, which can affect its reactivity and applications.
(4-Nitro-phenyl)-p-tolyl-ketone: The ketone analog, which has different chemical properties and reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
Uniqueness: (4-Nitro-phenyl)-p-tolyl-methanol is unique due to the combination of its nitro and tolyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
(4-methylphenyl)-(4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRTSHYPQWMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














